Slowing NPC Disease Progression: Arimoclomol + Miglustat Combination vs. Placebo + Miglustat
In the pivotal phase 2/3 trial (NCT02612129), arimoclomol demonstrated a statistically significant reduction in disease progression in patients with Niemann-Pick disease type C (NPC) when added to standard-of-care miglustat. The primary endpoint was change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score [1]. In a prespecified subgroup of patients receiving miglustat as routine care, arimoclomol stabilized disease severity over 12 months [2]. A post-hoc analysis using the rescored 4-domain NPCCSS (R4DNPCCSS) confirmed this benefit [3].
| Evidence Dimension | Reduction in NPC disease progression (5-domain NPCCSS score change at 12 months) |
|---|---|
| Target Compound Data | Mean progression of 0.76 |
| Comparator Or Baseline | Placebo mean progression of 2.15 |
| Quantified Difference | Treatment difference of -1.40 (95% CI: -2.76, -0.03; P = 0.046) |
| Conditions | 12-month, randomized, double-blind, placebo-controlled trial in NPC patients (N=50). Arimoclomol administered orally three times daily. 76-81% of patients on concomitant miglustat. |
Why This Matters
This quantifies the disease-modifying effect of arimoclomol in NPC, establishing its clinical utility and differentiating it from placebo, which is crucial for selecting a validated, active compound for NPC research.
- [1] Patterson MC, et al. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial. J Inherit Metab Dis. 2021;44(6):1463-1480. View Source
- [2] Patterson MC, et al. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial. J Inherit Metab Dis. 2021;44(6):1463-1480. (Prespecified subgroup analysis). View Source
- [3] EMPR. Miplyffa Approved for Niemann-Pick Disease Type C. 2024. View Source
